4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline
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Overview
Description
4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thieno2,3-fbenzothiol core, followed by the introduction of the 2-ethylhexoxy groups and the N,N-diphenylaniline moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary depending on the specific application, such as inhibiting bacterial growth or modulating cellular signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with applications in organic synthesis.
4-Bromophenethyl alcohol: Used in the synthesis of various organic compounds.
Uniqueness
4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno2,3-fbenzothiol-6-yl]-N,N-diphenylaniline stands out due to its complex structure, which imparts unique electronic and chemical properties. This makes it particularly valuable in advanced materials and pharmaceutical research.
Properties
Molecular Formula |
C62H64N2O6S2 |
---|---|
Molecular Weight |
997.3 g/mol |
IUPAC Name |
4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline |
InChI |
InChI=1S/C62H64N2O6S2/c1-5-9-23-45(7-3)43-69-59-55-41-57(47-33-37-53(38-34-47)63(49-25-15-11-16-26-49)50-27-17-12-18-28-50)72(67,68)62(55)60(70-44-46(8-4)24-10-6-2)56-42-58(71(65,66)61(56)59)48-35-39-54(40-36-48)64(51-29-19-13-20-30-51)52-31-21-14-22-32-52/h11-22,25-42,45-46H,5-10,23-24,43-44H2,1-4H3 |
InChI Key |
TYOAFTKVIMHECR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C2C=C(S(=O)(=O)C2=C(C3=C1S(=O)(=O)C(=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)OCC(CC)CCCC)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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